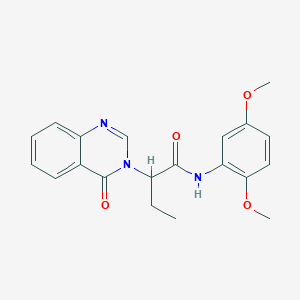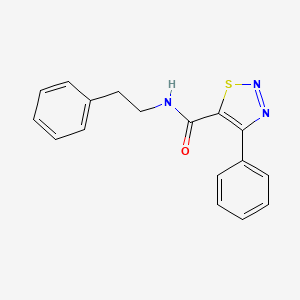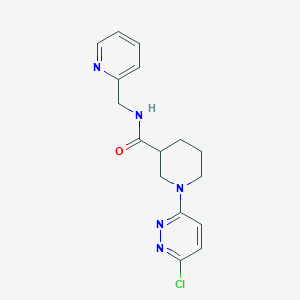
N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and a butanamide side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced via amide bond formation using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Methoxylation: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the quinazolinone core.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one.
Butanamide Derivatives: Compounds like N-(2,5-dimethoxyphenyl)butanamide and N-(4-oxo-3,4-dihydroquinazolin-3-yl)butanamide.
Uniqueness
N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is unique due to the combination of the quinazolinone core and the butanamide side chain, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H21N3O4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H21N3O4/c1-4-17(23-12-21-15-8-6-5-7-14(15)20(23)25)19(24)22-16-11-13(26-2)9-10-18(16)27-3/h5-12,17H,4H2,1-3H3,(H,22,24) |
Clé InChI |
JBYMTWVWMUXFFE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide](/img/structure/B11003805.png)
![3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11003814.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11003827.png)
![4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide](/img/structure/B11003831.png)

![dimethyl N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate](/img/structure/B11003847.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-valine](/img/structure/B11003850.png)
![1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-4-carboxamide](/img/structure/B11003858.png)

![2-(6-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11003875.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11003883.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide](/img/structure/B11003887.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11003889.png)
